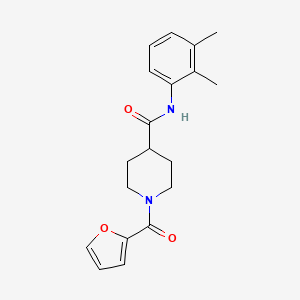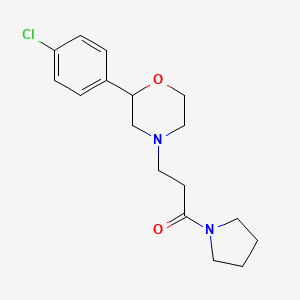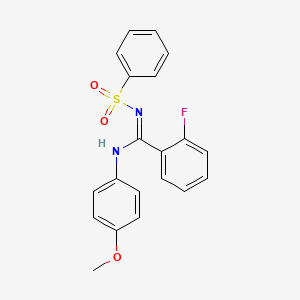![molecular formula C20H28N4 B5307267 N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine, also known as DMXB-A, is a compound that has been extensively studied in the scientific community due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS).
作用機序
N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the CNS. When this compound binds to the receptor, it causes the channel to open, allowing positively charged ions to flow into the cell. This influx of ions leads to depolarization of the cell membrane and the generation of an action potential, which can trigger downstream signaling pathways.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by this compound has been shown to have a number of biochemical and physiological effects. In addition to enhancing cognitive function and improving memory, this compound has been shown to have anti-inflammatory effects, reduce oxidative stress, and promote neurogenesis. These effects may underlie the compound's potential therapeutic applications in a variety of neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine is its selectivity for the α7 nAChR, which allows for more targeted manipulation of this receptor compared to non-selective agonists. However, one limitation of this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects. Additionally, this compound has a relatively short half-life, which may limit its utility in certain experimental settings.
将来の方向性
There are a number of future directions for research on N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine and its potential therapeutic applications. One area of interest is the development of more potent and selective α7 nAChR agonists that may have improved efficacy and fewer side effects. Additionally, further research is needed to elucidate the downstream signaling pathways that are activated by this compound and how these pathways contribute to the compound's effects on cognitive function and other physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of neurological and psychiatric disorders.
合成法
The synthesis of N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine involves the reaction of 2-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to produce this compound. The yield of the synthesis is typically around 50%.
科学的研究の応用
N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The α7 nAChR is involved in a number of important physiological processes, including learning and memory, attention, and sensory processing. Activation of the receptor by this compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N,N-dimethyl-5-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4/c1-17-5-4-6-18(13-17)15-23-9-11-24(12-10-23)16-19-7-8-20(21-14-19)22(2)3/h4-8,13-14H,9-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDLCWUMFGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5307184.png)
![N-(2-hydroxypropyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5307187.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5307196.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5307227.png)
![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)

![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5307269.png)

